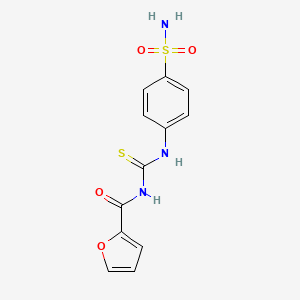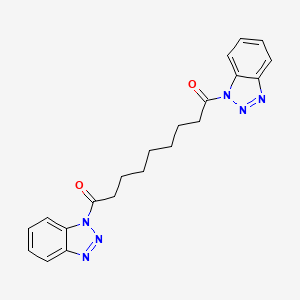![molecular formula C19H17N2OS+ B10882666 7-(2-Oxo-2-phenylethyl)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B10882666.png)
7-(2-Oxo-2-phenylethyl)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Oxo-2-phenylethyl)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes an imidazole ring fused with a thiazole ring, and is substituted with phenyl and oxo-phenylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Oxo-2-phenylethyl)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenylethylamine with a thiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the pure compound. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Oxo-2-phenylethyl)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
7-(2-Oxo-2-phenylethyl)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 7-(2-Oxo-2-phenylethyl)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and histamine.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine and benzothiazole.
Phenylethyl Derivatives: Compounds containing the phenylethyl group, such as phenylethylamine and amphetamine.
Uniqueness
7-(2-Oxo-2-phenylethyl)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium is unique due to its fused imidazole-thiazole ring structure and specific substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H17N2OS+ |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone |
InChI |
InChI=1S/C19H17N2OS/c22-18(16-9-5-2-6-10-16)13-20-11-12-21-17(14-23-19(20)21)15-7-3-1-4-8-15/h1-10,14H,11-13H2/q+1 |
Clave InChI |
NUPMMZWBUBCXBZ-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+]2=C(N1CC(=O)C3=CC=CC=C3)SC=C2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10882589.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10882595.png)
![2-{[(E)-(3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10882598.png)
![5,5,5-Trifluoro-2-methyl-3-[2-[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)propenylthio]ethylthio]pent-3-en-2-ol](/img/structure/B10882599.png)
![1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10882601.png)
methanone](/img/structure/B10882603.png)

![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide](/img/structure/B10882616.png)

![8,9-Dimethyl-2-(pyrazin-2-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10882628.png)
![10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one](/img/structure/B10882643.png)
![Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10882654.png)
![6-(2-Piperidinoethyl)-6H-indolo[2,3-B]quinoxaline](/img/structure/B10882655.png)
![N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B10882663.png)
